Methyl 3-formamidothiophene-2-carboxylate
Overview
Description
Methyl 3-formamidothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Scientific Research Applications
Protein-Carboxyl Methylation
Methyl 3-formamidothiophene-2-carboxylate (MFTC) plays a role in protein-carboxyl methylation processes. It's been observed that inhibitors of cyclic nucleotide phosphodiesterases can impact protein carboxyl methylation in blood platelets, which could have implications for MFTC's role in similar biochemical pathways (Macfarlane, 1984).
Anticonvulsant Properties
MFTC derivatives have been studied for their potential anticonvulsant properties. The crystal structures of several anticonvulsant enaminones, including derivatives of MFTC, have been determined, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Reductive Functionalization of CO2
Research into the reductive functionalization of CO2 with amines and hydrosilanes under mild conditions has shown that MFTC derivatives can act as catalysts. This application is significant for environmentally friendly CO2 conversion and the formation of C–N bonds (Liu, Qiao, Li, & He, 2017).
Synthesis of N-Arylated Methyl 2-Aminothiophene-3-carboxylate
The synthesis of N-arylated MFTC via Chan-Lam cross-coupling has been developed. This synthesis method is notable for its practicality and the broad range of functional groups it can tolerate (Rizwan et al., 2015).
Crystal Structure and Computational Study
A crystal structure and computational study of MFTC reveal its potential as a key intermediate in various fields like organic synthesis, medicine, dyes, and pesticides. The study also highlighted the interaction energies within crystal packing, which is crucial for understanding the properties of MFTC (Tao et al., 2020).
properties
IUPAC Name |
methyl 3-formamidothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBTIGBOUMNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251179 | |
Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16285-69-1 | |
Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16285-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(formylamino)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 3-(formylamino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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